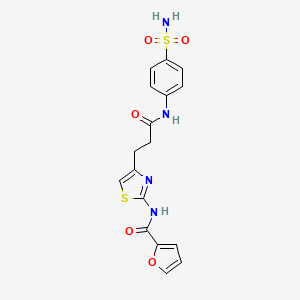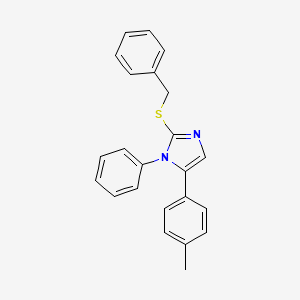![molecular formula C16H15BrN2O B2682548 3-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2034312-70-2](/img/structure/B2682548.png)
3-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is an organic compound with a complex structure that includes a bromine atom, a cyclopropyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method starts with the bromination of a benzamide precursor, followed by the introduction of the cyclopropylpyridine moiety through a series of coupling reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(pyridin-3-yl)benzamide
- N-(5-bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
- 3-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
Uniqueness
3-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is unique due to the presence of the cyclopropyl group, which can significantly affect its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.
Properties
IUPAC Name |
3-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c17-15-3-1-2-13(7-15)16(20)19-9-11-6-14(10-18-8-11)12-4-5-12/h1-3,6-8,10,12H,4-5,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBIIEJCEPANTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(4-Bromobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2682465.png)

![4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2682468.png)
![4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682469.png)
![3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2682472.png)
![1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2682473.png)
![4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2682474.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2682477.png)
![5-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2682479.png)

![Benzo[b]thiophen-7-ylmethanamine hydrochloride](/img/structure/B2682485.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2682486.png)
![(Z)-ethyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2682488.png)
